4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide, also known as a duloxetine impurity, is a compound that arises during the synthesis of duloxetine hydrochloride, a medication commonly used for treating depression and anxiety. Understanding this impurity is crucial for ensuring the quality and safety of duloxetine formulations.
The compound is typically identified as an impurity in the synthesis of duloxetine hydrochloride. Research indicates that during the production of duloxetine, various impurities can form, which may affect the drug's efficacy and safety. The presence of 4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide has been documented in patents and scientific literature focused on the synthesis and analysis of duloxetine-related compounds .
This compound can be classified under pharmaceutical impurities, specifically those associated with antidepressant drugs. It falls within the broader category of naphthalene derivatives, which are known for their biological activity and potential toxicity.
The synthesis of 4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide generally involves multi-step chemical reactions. The typical synthetic route includes:
The synthesis often employs techniques such as column chromatography for purification, along with methods like reversed-phase high-performance liquid chromatography for analysis. The reaction sequence may involve hydrolysis followed by demethylation steps to yield the desired impurity .
The molecular structure of 4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide features a complex arrangement combining a naphthalene ring with a thienyl group and a methylamino side chain. This structure contributes to its pharmacological properties.
The compound can undergo various chemical reactions typical of amines and alcohols:
Understanding these reactions is vital for developing methods to minimize impurity formation during the synthesis of duloxetine hydrochloride .
4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide serves primarily as an analytical reference standard in pharmaceutical development. Its characterization helps ensure quality control during the manufacturing processes of duloxetine hydrochloride, enabling researchers to assess impurity profiles accurately.
Additionally, understanding its properties may provide insights into the safety profiles of antidepressant medications, guiding future research into drug formulation and therapeutic efficacy .
This duloxetine-related compound is systematically named 4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol hydrobromide, reflecting its structural components: a naphthalene core, thiophene ring, and methylaminopropyl chain with a hydrobromide counterion. It carries the CAS Registry Number 949096-01-9, serving as its unique global identifier [1] [3]. The compound is alternatively designated as Duloxetine EP Impurity C HBr in pharmacopeial contexts, particularly within the European Pharmacopoeia monographs [1] [7]. Its molecular formula is C₁₈H₁₉NOS·HBr (C₁₈H₂₀BrNOS), with a molecular weight of 378.33 g/mol [1] [3]. Key synonyms include:
Table 1: Physicochemical Properties of Duloxetine EP Impurity C HBr
Property | Value | Source/Measurement |
---|---|---|
Molecular Formula | C₁₈H₂₀BrNOS | [1] |
Molecular Weight | 378.33 g/mol | [1] |
Appearance | Solid (Off-White to Pink) | [5] |
Storage Conditions | Ambient temperature | [3] [8] |
Boiling Point | 497.2 ± 45.0°C (at 760 mmHg) | [6] |
LogP (Partition Coefficient) | 2.77 | [6] |
Hydrogen Bond Donors | 2 | [6] |
This compound is formally recognized as Duloxetine EP Impurity C in European Pharmacopoeia monographs and as Duloxetine Impurity C in other regulatory frameworks [1] [7]. It arises during duloxetine synthesis as a process-related intermediate and may persist in final active pharmaceutical ingredient (API) batches if purification is incomplete [3]. Additionally, it functions as a metabolic transformation product in biological systems following duloxetine administration, identified as "Para-Naphthol Duloxetine" in metabolite profiling studies [6]. Regulatory specifications mandate strict control of this impurity in duloxetine hydrochloride drug substances, typically requiring identification thresholds below 0.10–0.15% of the duloxetine peak area in chromatographic assays [7]. A hydrochloride salt form (CAS 953028-76-7, Mol. Wt. 333.88 g/mol) also exists for analytical purposes [7].
Table 2: Regulatory and Classification Status
Designation | Identifier | Context | |
---|---|---|---|
European Pharmacopoeia Name | Duloxetine EP Impurity C | Quality control standard | [7] |
Hydrochloride Salt CAS | 953028-76-7 | Alternate reference standard | [7] |
Metabolic Role | Para-Naphthol Duloxetine | Phase I metabolite | [6] |
Structural Isomer Variant | 1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol (CAS 1346599-09-4) | Positional isomer (2-naphthalenol vs. 1-naphthalenol) | [4] [8] |
Structurally, this impurity shares duloxetine’s core skeleton comprising a naphthalene ring connected via an ether linkage to a 3-aryl-3-aminopropyl chain bearing a thiophene moiety. The critical distinction lies in the position of the hydroxyl group on the naphthalene system: The impurity features the hydroxyl at the para position (1-naphthalenol), whereas duloxetine contains it at the ortho position (2-naphthalenol) relative to the ether linkage [4] [8]. This positional isomerism significantly impacts molecular geometry and potentially biological activity. The compound exists as a racemic mixture unless stereoselectively synthesized, contrasting with therapeutically active (S)-enriched duloxetine [6] [8].
Functional groups include:
The hydrobromide salt form enhances stability and crystallinity, beneficial for isolation and characterization during impurity monitoring. The positional isomer 1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol (CAS 1346599-09-4) represents a distinct structural variant where the hydroxyl group migrates to the adjacent ring position, further complicating impurity profiles during synthesis [4] [8]. Synthetic intermediates like (S)-3-Methylamino-1-(2-thienyl)-1-propanol (CAS 116539-55-0, Mol. Wt. 171.26 g/mol) are structurally related precursors that may co-purify with duloxetine if not adequately removed [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7